
AM 6201
説明
Reductiomycin is an antibiotic with antitumor, antibacterial, antiviral, and antifungal activity . It has been shown to be active against Gram-positive bacteria .
Synthesis Analysis
The structure of Reductiomycin was elucidated as 2-hydroxy-5-oxo-l-cyclopentenyl (2E)-3-(5-acetoxy-2,3-dehydropyrrolidin-3-yl) propenate by spectroscopic studies .Molecular Structure Analysis
The structure of Reductiomycin has been clarified by X-ray diffraction studies . The structure was determined by the direct method and refined to an R value of 0.098 . Reductiomycin has a unique chemical structure with a strong intramolecular hydrogen bond with the 0…0 distance of 2.509 Å .Chemical Reactions Analysis
A high-resolution mass measurement determined the molecular formula of Reductiomycin as C14H15O6N . The mass spectrum of Reductiomycin showed a base peak at m/z 233 that was ascribed to C12H11O4N . This suggested that Reductiomycin readily lost CH3COOH .Physical And Chemical Properties Analysis
Reductiomycin is obtained as yellow needles . It is soluble in DMSO, acetone, CHCl3, slightly soluble in MeOH, and insoluble in H2O, Et2O .科学的研究の応用
電気伝導率の向上
アルミニウム合金 6201: , AM 6201 とも呼ばれ、その高い強度と優れた電気伝導率により、電気送電および配電線で広く使用されている熱処理可能な合金です . 研究では、これらの特性、特に人工時効による特性を向上させるための熱処理プロセスの最適化に重点が置かれており、これにより合金の引張強度と電気伝導率が大幅に向上します .
抗菌用途
Streptomyces xanthochromogenus から単離されたアルカロイド this compound は、その抗菌特性について研究されています。 この化合物は、放線菌が産生する他の化合物とともに、多剤耐性病原体と戦うための新しい抗生物質の開発に有望です .
抗腫瘍活性
レダクトマイシン: は、抗腫瘍特性を持つことが確認されています。 そのユニークな化学構造は、X線回折研究によって決定されており、特に酸化条件下での細胞死と生存のメカニズムを理解することにおいて、癌研究における潜在的な用途を示唆しています .
抗菌抵抗の克服
抗生物質 this compound: は、抗菌薬耐性 (AMR) の世界的な問題に対処するための継続的な研究の一環です。 研究では、既存の抗生物質の有効性を高め、耐性菌に対抗するための新しい戦略を開発するために、抗生物質耐性ブレーカー (ARB) とナノ抗生物質の使用を検討しています .
ナノテクノロジーによる薬物送達
ナノ抗生物質 の研究は、抗生物質 this compound のような化合物をナノキャリアと共に使用して細菌の耐性を克服できる有望な分野です。 このアプローチは、全身的な副作用を最小限に抑えながら、局所的に高濃度の抗生物質を送達することを目指しています .
農業の強化
アルカロイド this compound のような化合物の抗菌特性は、農業における潜在的な用途について調査されています。 これらは、バイオ農薬または成長促進剤として役立ち、従来の化学物質の代替手段を提供し、持続可能な農業慣行に貢献します .
合成生物学への応用
レダクトマイシン の構造的複雑さは、合成生物学にとって興味深い対象となっています。 その生合成を理解することで、研究者は、特性が向上し、毒性が低減された類似の化合物を生産する微生物を設計することができます .
先進材料科学
アルミニウム合金 6201 の機械的特性は、さまざまな産業用途向けの軽量で耐久性のある材料を開発するための材料科学で研究されています。 その高い強度重量比は、自動車から航空宇宙まで、さまざまな分野での使用に適しています .
作用機序
Target of Action
AM 6201 primarily targets the MAPK (also known as RAS-RAF-MEK-ERK) pathway , which is an important therapeutic target in certain types of cancer . It is an ATP-competitive MEK inhibitor , meaning it has a different binding mode with MEK compared with allosteric MEK inhibitors .
Mode of Action
This compound interacts with its targets by inhibiting the MAPK pathway . This inhibition is achieved through competitive binding with ATP, which alters the normal functioning of the pathway .
Biochemical Pathways
The MAPK pathway, which this compound targets, plays a crucial role in regulating cell growth and differentiation. By inhibiting this pathway, this compound can potentially disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.
Result of Action
This compound exhibits antimicrobial activity against gram-positive bacteria and fungi . Moreover, it has been shown to exhibit antitumor activity against Ehrlich ascites carcinomas in mice . This antitumor activity is likely a result of its inhibition of the MAPK pathway .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO could affect its bioavailability and distribution within the body . .
特性
IUPAC Name |
[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXPFUZQXMQEDU-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113107 | |
| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68748-55-0 | |
| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68748-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 6201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic characteristics of Reductiomycin?
A1: Reductiomycin has a molecular formula of C14H15O6N and a molecular weight of 293 g/mol. [, ] Key spectroscopic data includes:
- Mass Spectrometry: Shows a base peak at m/z 233, indicating the loss of CH3COOH. Fragment peaks at m/z 113 (C5H5O3) and 141 (C6H5O4) suggest specific structural fragments. []
- Proton NMR (1H NMR): The spectrum shows a signal at 2.12 ppm, characteristic of an acetoxy group. Upon heating and loss of CH3COOH, this signal disappears in the sublimate's spectrum. []
- X-ray Diffraction: Studies confirmed the unique structure of Reductiomycin and revealed a strong intramolecular hydrogen bond with an O…O distance of 2.509 Å. []
Q2: Against what types of organisms does Reductiomycin exhibit biological activity?
A2: Reductiomycin demonstrates activity against Gram-positive bacteria, fungi, and Newcastle disease virus. [] There is also evidence of mild anti-cancer activity. []
Q3: How is Reductiomycin produced?
A3: Reductiomycin is a secondary metabolite produced by certain Streptomyces species, including Streptomyces griseorubiginosus [] and Streptomyces xanthochromogenus. [] It is isolated from the culture broth of these bacteria.
Q4: What insights have been gained about the biosynthesis of Reductiomycin?
A4: Extensive research utilizing stable isotope labeling and NMR analysis has shed light on the biosynthetic pathway of Reductiomycin: [, , , ]
Q5: What is the significance of 4-hydroxybenzoic acid and 4-hydroxybenzaldehyde in Reductiomycin biosynthesis?
A5: Both 4-hydroxy-[7-13C]benzoic acid and 4-hydroxy-[7-13C]benzaldehyde serve as highly efficient precursors for Reductiomycin biosynthesis. [] Deuterium labeling experiments confirm their incorporation into the dihydrofuranylacrylic acid moiety of the molecule.
Q6: Has Reductiomycin been chemically synthesized?
A6: Yes, a total synthesis of (±)-Reductiomycin has been achieved. []
Q7: Can Reductiomycin be chemically modified?
A7: Yes, Reductiomycin can be efficiently derivatized using stabilized iminonitroso Diels-Alder reactions with nitrosopyridines. [] This method offers regio- and stereoselectivity.
Q8: Are there any known challenges related to Reductiomycin resistance?
A8: While Reductiomycin shows promising activity against linezolid-resistant bacterial strains [], research on specific resistance mechanisms and cross-resistance with other antibiotic classes is limited and requires further investigation.
Q9: What is the current research status of Reductiomycin?
A9: Reductiomycin is primarily a research compound. While its structure, biosynthesis, and some biological activities are well-characterized, further research is needed to explore its therapeutic potential fully.
Q10: What are the future directions for Reductiomycin research?
A10: Key areas for future investigation include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



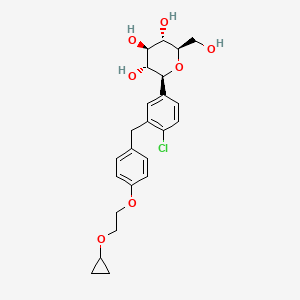
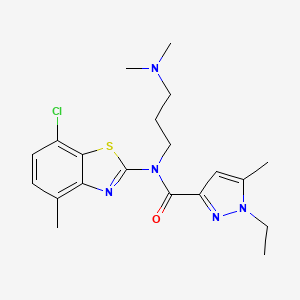

![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)

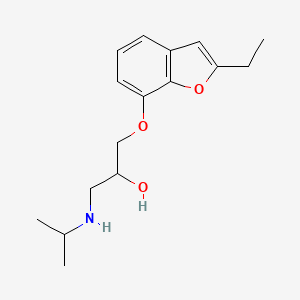
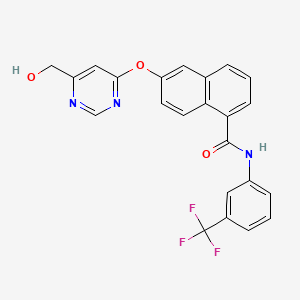
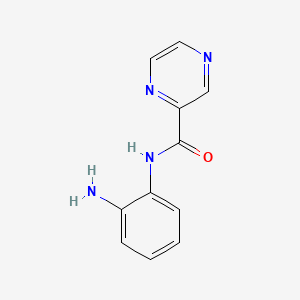
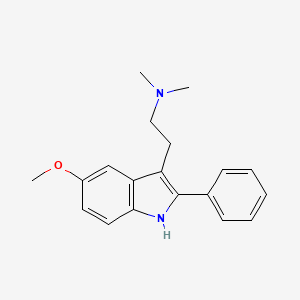
![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)
![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)
![3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide](/img/structure/B1666947.png)
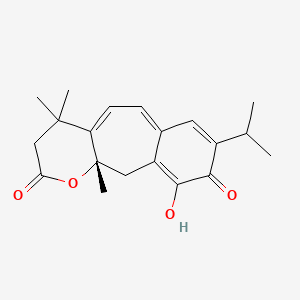
![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)